1alpha, 25-Dihydroxy VD2-D6
CAS No.: 216244-04-1
VCID: VC0196725
Molecular Formula: C28H44O3
Molecular Weight: 434.7 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D, specifically a derivative of vitamin D2. It is used in research settings, particularly for studies involving metabolism and the effects of vitamin D on biological systems. The compound is known for its role in enhancing the stability and traceability of vitamin D in metabolic studies due to its deuterium labeling. Synonyms and Related Compounds1alpha, 25-Dihydroxy VD2-D6 is also known by several synonyms, including:
These names reflect its deuterated nature and its relationship to other vitamin D compounds . Research Applications1alpha, 25-Dihydroxy VD2-D6 is primarily used in research related to vitamin D metabolism and its effects on biological systems. It serves as a stable isotope-labeled analog of the active form of vitamin D2, allowing researchers to track its metabolism and interactions within cells more effectively. This compound is particularly useful in studies involving sugar and lipid metabolism, as well as in investigations into the role of vitamin D in various signaling pathways . Storage and HandlingFor optimal stability, 1alpha, 25-Dihydroxy VD2-D6 should be stored lyophilized at -20°C and kept desiccated. This ensures that the compound remains stable over time and maintains its integrity for use in experiments . |
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CAS No. | 216244-04-1 |
Product Name | 1alpha, 25-Dihydroxy VD2-D6 |
Molecular Formula | C28H44O3 |
Molecular Weight | 434.7 g/mol |
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3 |
Standard InChIKey | ZGLHBRQAEXKACO-NHXRPVGSSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
SMILES | CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES | CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Purity | >98% |
Synonyms | Ercalcitriol-d6; 1Alpha,25-Dihydroxy VD2-D6; Ercalcitriol-d3; E-1,3-diol |
Tag | Vitamin D2 Impurities |
PubChem Compound | 66577026 |
Last Modified | Aug 15 2023 |
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